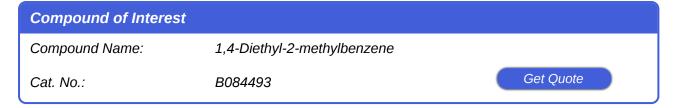


Thermodynamic properties of 1,4-Diethyl-2-methylbenzene

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An In-depth Technical Guide to the Thermodynamic Properties of **1,4-Diethyl-2-methylbenzene**

This guide provides a detailed overview of the known thermodynamic properties of **1,4-Diethyl-2-methylbenzene**. Due to the limited availability of comprehensive experimental thermochemical data for this specific isomer in the public domain, this document also presents data and methodologies for the closely related and well-studied compound, **1,4-** diethylbenzene, as a proxy to illustrate the experimental protocols and the nature of the data typically acquired.

Physicochemical and Thermodynamic Properties

1,4-Diethyl-2-methylbenzene (CAS No. 13632-94-5) is an aromatic hydrocarbon with the molecular formula C₁₁H₁₆. Its fundamental physical properties are summarized in Table 1. While extensive experimental data on its core thermodynamic functions like enthalpy of formation are not readily found in public literature, they can be estimated using computational methods or determined experimentally.[1] The NIST/TRC Web Thermo Tables are a potential source for such data, though they typically require a subscription for access.[2]

Table 1: Physical Properties of 1,4-Diethyl-2-methylbenzene



Property	Value	Unit
Molecular Formula	C11H16	-
Molecular Weight	148.245	g/mol
Density (at 25°C)	0.865	g/cm ³
Boiling Point	206.7	°C
Flash Point	72.9	°C
Vapor Pressure (at 25°C)	0.335	mmHg
Refractive Index	1.497	-

Data sourced from ECHEMI.

To provide a practical example of comprehensive thermodynamic data, Table 2 details the experimentally determined properties of 1,4-diethylbenzene. This data is sourced from peer-reviewed studies and compiled in the NIST Chemistry WebBook.[3]

Table 2: Experimentally Determined Thermodynamic Properties of 1,4-Diethylbenzene (Exemplar)

Property	Value	Units	Method	Source
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)	-5863.08 ± 0.79	kJ/mol	Combustion Calorimetry	Good, 1973[3]
Standard Liquid Enthalpy of Formation (ΔfH°liquid)	-72.84 ± 0.96	kJ/mol	Combustion Calorimetry	Good, 1973[3]
Enthalpy of Vaporization (ΔναρΗ at 384 K)	45.8	kJ/mol	Ebulliometry	Stephenson and Malanowski, 1987[2]



Note: These values are for 1,4-diethylbenzene (CAS: 105-05-5) and serve as an illustrative example.

Experimental Protocols

The determination of the thermodynamic properties listed above requires high-precision experimental techniques. The following sections detail the standard methodologies employed for aromatic hydrocarbons.

Static Bomb Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of an organic compound is typically derived from its standard enthalpy of combustion, which is measured using a bomb calorimeter.[4]

Methodology:

- Sample Preparation: A sample of the substance (typically 0.5 1.0 g) is pressed into a pellet and weighed with high precision (±0.1 mg).[5] The pellet is placed in a platinum crucible within a high-pressure stainless steel vessel, known as the "bomb".[4]
- Assembly: A platinum or nickel-chromium ignition wire is attached to two electrodes,
 positioned just above the sample. A cotton thread fuse is often tied to the wire to ensure
 ignition.[4][5] The bomb is sealed and pressurized with an excess of pure oxygen (typically to
 ~30 atm).
- Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-insulated container (a Dewar flask or similar). The entire assembly is called an isoperibol or adiabatic calorimeter.[5] The system's temperature is monitored with a high-resolution thermometer.
- Calibration: The heat capacity (energy equivalent) of the calorimeter system is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid (ΔHcomb = -26.38 kJ/g).[6]
- Combustion: The sample is ignited by passing an electric current through the ignition wire.

 The combustion reaction is exothermic, causing the temperature of the bomb, water, and



container to rise.

Data Analysis: The temperature change is carefully recorded until it stabilizes. After
correcting for heat exchange and the energy input for ignition, the total heat released is
calculated using the predetermined heat capacity of the calorimeter. This value allows for the
calculation of the standard enthalpy of combustion (ΔcH°). The standard enthalpy of
formation (ΔfH°) is then calculated using Hess's law.[1]

Adiabatic Heat-Capacity Calorimetry (for Heat Capacity and Entropy)

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature. From this data, thermodynamic functions such as entropy, enthalpy, and Gibbs free energy can be derived.[1]

Methodology:

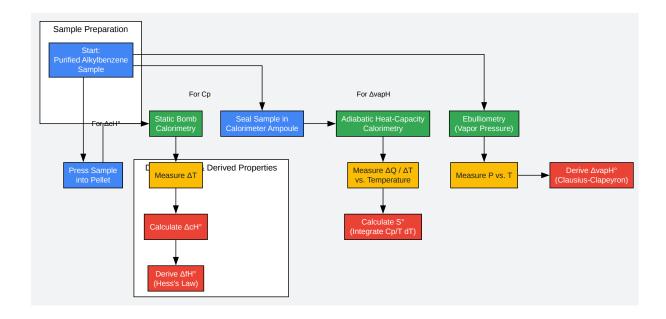
- Sample Preparation: A purified, degassed sample is sealed in a calorimeter ampoule. A small amount of helium gas is often added to facilitate thermal equilibrium.[7]
- Apparatus: The sample ampoule is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is precisely controlled to match the temperature of the sample container at all times, thereby preventing any heat exchange with the surroundings (adiabatic condition).[8]
- Measurement ("Heat-Wait-Search" Routine):
 - Heat: A precisely measured quantity of electrical energy is supplied to a heater within the sample ampoule, causing a small increase in temperature (typically 1-4 K).
 - Wait: The system is allowed to reach thermal equilibrium.
 - Search: The temperature is monitored to ensure no exothermic or endothermic processes are occurring.[8]
- Data Acquisition: This process is repeated in small increments over a wide temperature range (e.g., from near absolute zero to well above room temperature).



Data Analysis: The heat capacity (Cp) at each temperature is calculated by dividing the
energy input by the resulting temperature rise (ΔQ/ΔT). The standard molar entropy (S°) at a
given temperature (e.g., 298.15 K) is then calculated by integrating the Cp/T data from 0 K to
that temperature, in accordance with the third law of thermodynamics.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive thermochemical characterization of an alkylbenzene like **1,4-Diethyl-2-methylbenzene**, integrating the various experimental protocols described.



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Thermochemical characterization workflow for an alkylbenzene.



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